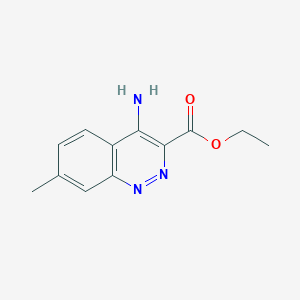![molecular formula C9H12F2OSSi B14257634 Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- CAS No. 243845-57-0](/img/structure/B14257634.png)
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is a chemical compound with the molecular formula C11H14F2OSi It is characterized by the presence of a silane group attached to a difluoroethenyl group and a thienyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-difluoro-1-(2-thienyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while reduction can produce difluoroethyl derivatives.
Aplicaciones Científicas De Investigación
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethenyl group can participate in various chemical reactions, while the thienyl ring provides stability and specificity in binding interactions. The silane group enhances the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Silane, [[2,2-difluoro-1-methoxyethenyl]oxy]trimethyl-: Similar structure but with a methoxy group instead of a thienyl ring.
Silane, [[2,2-difluoro-1-(2-furyl)ethenyl]oxy]trimethyl-: Contains a furyl ring instead of a thienyl ring.
Uniqueness
Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl- is unique due to the presence of the thienyl ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability.
Propiedades
Número CAS |
243845-57-0 |
|---|---|
Fórmula molecular |
C9H12F2OSSi |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
(2,2-difluoro-1-thiophen-2-ylethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12F2OSSi/c1-14(2,3)12-8(9(10)11)7-5-4-6-13-7/h4-6H,1-3H3 |
Clave InChI |
GGZBZEXKIQIAAM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C(F)F)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)

![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)



